N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine hydrochloride
Description
N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine hydrochloride is a chemical compound that belongs to the class of oxadiazole derivatives Oxadiazoles are five-membered heterocyclic compounds containing two carbon atoms, one oxygen atom, and two nitrogen atoms
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the reaction of 5-methyl-1,2,4-oxadiazol-3-ylmethylamine and propan-2-amine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions at elevated temperatures (e.g., 80-100°C).
Purification: The product is purified by recrystallization from an appropriate solvent, such as methanol or ethanol.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up in industrial reactors, maintaining strict control over reaction parameters such as temperature, pressure, and reaction time.
Quality Control: The final product is subjected to rigorous quality control tests, including NMR spectroscopy, mass spectrometry, and HPLC to ensure purity and consistency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Oxidation can yield oxo derivatives of the compound.
Reduction Products: Reduction can produce amine derivatives.
Substitution Products: Substitution reactions can lead to various substituted oxadiazole derivatives.
Properties
IUPAC Name |
N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.ClH/c1-5(2)8-4-7-9-6(3)11-10-7;/h5,8H,4H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCJCNNIVVZQFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CNC(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammation.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine hydrochloride is compared with other similar compounds, such as:
N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]ethan-1-amine hydrochloride: This compound differs in the alkyl chain length, which can affect its biological activity and solubility.
N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]butan-2-amine hydrochloride: This compound has a longer alkyl chain, potentially altering its chemical properties and applications.
The uniqueness of this compound lies in its specific structure and the balance of its chemical and biological properties, making it suitable for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
